Nalpha-Fmoc-Ndelta-Azido-D-Ornithine
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Peptide Research
Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is significant in the synthesis of various amino acids and derivatives. It plays a crucial role in the preparation of amino acids with protected groups like Fmoc (9-fluorenylmethyloxycarbonyl) for peptide synthesis. This is evident in the work by Chang et al. (2009), who explored the preparation of several Nalpha-9-fluorenylmethyloxycarbonylamino acids and derivatives, highlighting the physicochemical properties and stability of these compounds in peptide synthesis processes (Chang et al., 2009).
Biological and Medicinal Chemistry
This compound is also instrumental in medicinal chemistry, particularly in HIV research. Bouzide et al. (2005) discovered that N-protected amino acids, including those with Fmoc groups like this compound, showed significant inhibition of the HIV protease enzyme. This indicates its potential in the development of new HIV treatments (Bouzide et al., 2005).
Application in Solid-Phase Peptide Synthesis
The role of this compound in solid-phase peptide synthesis (SPPS) is also notable. Meienhofer et al. (2009) demonstrated the use of Nalpha-9-Fluorenylmethyloxycarbonyl amino acids in SPPS, showing how these compounds facilitate the synthesis of complex peptides (Meienhofer et al., 2009).
Enhancing Biological Potency in Drug Synthesis
In drug synthesis, particularly in antifolate drugs, this compound is used for enhancing biological potency. Rosowsky (1999) discussed how analogs of this compound, such as Nalpha-(4-amino-4-deoxypteroyl)-Ndelta-hemiphthaloyl-L-ornithine, bind tightly to dihydrofolate reductase, a key enzyme in folate metabolism, indicating their potential in cancer therapy (Rosowsky, 1999).
Safety and Hazards
Properties
IUPAC Name |
(2R)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPIDQLSARDIPX-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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